molecular formula C3H4Cl4O B14750112 2,2,3,3-Tetrachloropropan-1-ol CAS No. 2736-74-5

2,2,3,3-Tetrachloropropan-1-ol

Cat. No.: B14750112
CAS No.: 2736-74-5
M. Wt: 197.9 g/mol
InChI Key: CMNKACUORHFGGT-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrachloropropan-1-ol is a chlorinated organic compound with the molecular formula C3H4Cl4O It is characterized by the presence of four chlorine atoms attached to the carbon atoms in the propanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrachloropropan-1-ol typically involves the chlorination of propanol derivatives. One common method is the chlorination of 1,2,3-trichloropropane using chlorine gas in the presence of actinic light. This process involves multiple steps, including dehydrochlorination and isomerization, to achieve the desired tetrachlorinated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination and fractionation to separate the desired product from by-products. The use of catalysts and optimized reaction conditions ensures higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrachloropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or zinc in acidic conditions.

    Substitution: Nucleophiles like sodium hydroxide or ammonia.

Major Products:

Scientific Research Applications

2,2,3,3-Tetrachloropropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrachloropropan-1-ol involves its interaction with molecular targets through its chlorinated structure. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to specific biochemical effects .

Comparison with Similar Compounds

    2,2,3,3-Tetrachloropropanal: Similar structure but with an aldehyde group.

    2,2,3,3-Tetrachloropropanoic acid: Similar structure but with a carboxylic acid group.

    1,2,3-Trichloropropane: Fewer chlorine atoms and different reactivity.

Uniqueness: 2,2,3,3-Tetrachloropropan-1-ol is unique due to its specific arrangement of chlorine atoms and hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

2736-74-5

Molecular Formula

C3H4Cl4O

Molecular Weight

197.9 g/mol

IUPAC Name

2,2,3,3-tetrachloropropan-1-ol

InChI

InChI=1S/C3H4Cl4O/c4-2(5)3(6,7)1-8/h2,8H,1H2

InChI Key

CMNKACUORHFGGT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Cl)Cl)(Cl)Cl)O

Origin of Product

United States

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